Cas no 2580214-28-2 (Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate)
Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate
- EN300-27727173
- 2580214-28-2
- Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate
-
- Inchi: 1S/C11H19NO2/c1-14-10(13)11(7-12)5-8-3-2-4-9(8)6-11/h8-9H,2-7,12H2,1H3
- InChI Key: KUGALGWZQKZTHW-UHFFFAOYSA-N
- SMILES: O(C)C(C1(CN)CC2CCCC2C1)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.3Ų
Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27727173-1g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 1g |
$1543.0 | 2023-09-10 | ||
| Enamine | EN300-27727173-5g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 5g |
$4475.0 | 2023-09-10 | ||
| Enamine | EN300-27727173-10g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 10g |
$6635.0 | 2023-09-10 | ||
| Enamine | EN300-27727173-0.05g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
| Enamine | EN300-27727173-0.1g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-27727173-0.25g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 | |
| Enamine | EN300-27727173-0.5g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
| Enamine | EN300-27727173-1.0g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
| Enamine | EN300-27727173-2.5g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
| Enamine | EN300-27727173-5.0g |
methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate |
2580214-28-2 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 |
Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate
Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate (CAS 2580214-28-2): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate (CAS 2580214-28-2) has emerged as a valuable scaffold for pharmaceutical and materials science applications. This bicyclic compound combines the structural rigidity of octahydropentalene with the functional versatility of both ester and amine groups, making it an attractive intermediate for drug discovery programs.
The octahydropentalene core of this molecule provides a unique three-dimensional geometry that is increasingly sought after in medicinal chemistry. Researchers are particularly interested in how this constrained bicyclic system can influence the biological activity of potential drug candidates. The presence of both methyl carboxylate and aminomethyl functional groups allows for diverse chemical modifications, enabling the creation of libraries of derivatives for structure-activity relationship studies.
Recent trends in drug discovery have highlighted the importance of saturated heterocycles and bridged ring systems like those found in Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate. These structures often demonstrate improved metabolic stability and membrane permeability compared to their flat aromatic counterparts - properties that are crucial for oral bioavailability in pharmaceutical applications.
The synthesis of CAS 2580214-28-2 typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches focus on developing more efficient routes to this bicyclic amine ester, with particular attention to atom economy and green chemistry principles. These synthetic improvements are responding to the pharmaceutical industry's growing demand for sustainable manufacturing processes.
Beyond pharmaceutical applications, Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate has shown promise in materials science. Its rigid structure and functional handles make it a potential building block for advanced polymers and supramolecular architectures. Researchers are exploring its use in creating novel materials with specific mechanical or electronic properties.
The compound's stereochemical complexity presents both challenges and opportunities. Different stereoisomers of Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate may exhibit distinct biological or material properties, driving interest in stereoselective synthesis methods. This aligns with current trends in chiral drug development and enantioselective catalysis.
Analytical characterization of CAS 2580214-28-2 typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying the compound's structure and purity, especially when it's used as a reference standard or pharmaceutical intermediate.
From a commercial perspective, the demand for specialty chemical intermediates like Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate continues to grow. Suppliers are increasingly offering custom synthesis services and bulk quantities to meet the needs of pharmaceutical and biotechnology companies engaged in drug discovery programs.
Storage and handling of Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper storage conditions (typically cool and dry environments) help maintain the compound's stability over extended periods.
The future research directions for CAS 2580214-28-2 include exploring its potential in fragment-based drug discovery and as a template for designing novel enzyme inhibitors. Its structural features make it particularly interesting for targeting protein-protein interactions, a challenging but promising area in drug development.
In conclusion, Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate represents an important class of bridged bicyclic compounds with wide-ranging applications in medicinal chemistry and materials science. Its unique structural features and functional group versatility continue to make it a valuable tool for researchers across multiple disciplines.
2580214-28-2 (Methyl 2-(aminomethyl)-octahydropentalene-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)